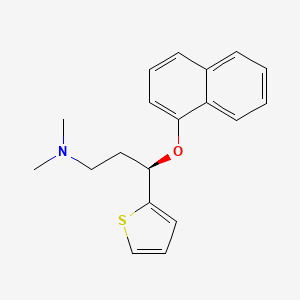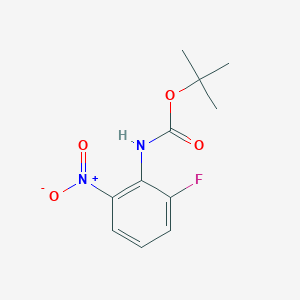
tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an aniline derivative The presence of the Boc group is significant in organic synthesis as it serves to protect the amino group during various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate typically involves the protection of the amino group of 2-fluoro-6-nitroaniline with a Boc group. This can be achieved by reacting 2-fluoro-6-nitroaniline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of such processes . These systems allow for better control over reaction conditions and can lead to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents
Substitution: The fluorine and nitro groups on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron in acidic conditions.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Reduction: Hydrogen gas over palladium or iron in acidic conditions.
Major Products Formed
Deprotection: 2-fluoro-6-nitroaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Reduction: 2-fluoro-6-aminoaniline.
Scientific Research Applications
tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: The Boc group is commonly used in peptide synthesis to protect amino groups.
Industry: Used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate primarily involves the protection and deprotection of the amino group. The Boc group provides stability to the amino group during various synthetic steps and can be selectively removed under acidic conditions. The presence of the fluorine and nitro groups can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyloxycarbonyl)-aniline: Lacks the fluorine and nitro groups, making it less reactive.
2-fluoroaniline: Lacks the Boc and nitro groups, making it more reactive in nucleophilic aromatic substitution reactions.
2-nitroaniline: Lacks the Boc and fluorine groups, making it more reactive in reduction reactions.
Uniqueness
tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate is unique due to the combination of the Boc protecting group, fluorine, and nitro groups. This combination allows for selective reactions and protection of the amino group, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H13FN2O4 |
|---|---|
Molecular Weight |
256.23 g/mol |
IUPAC Name |
tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-9-7(12)5-4-6-8(9)14(16)17/h4-6H,1-3H3,(H,13,15) |
InChI Key |
QLZDIUDCESOXQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


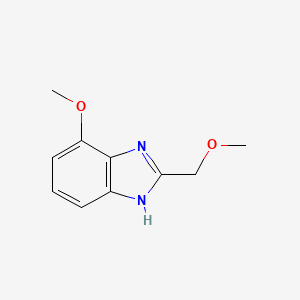
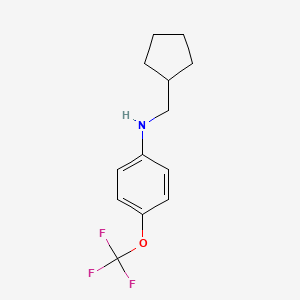
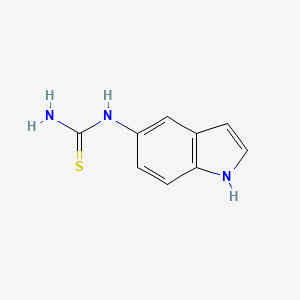
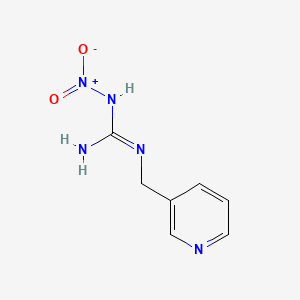
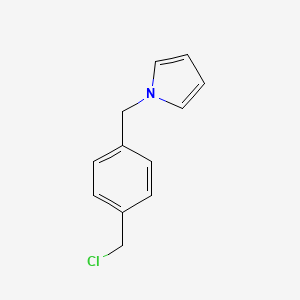
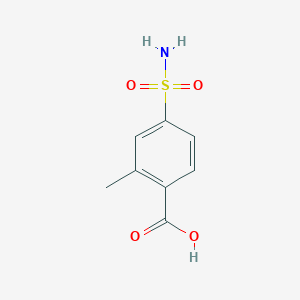
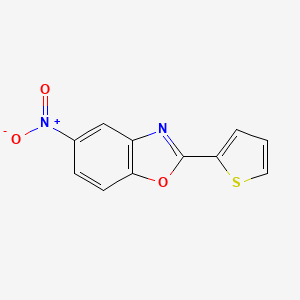
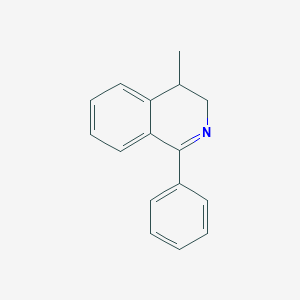
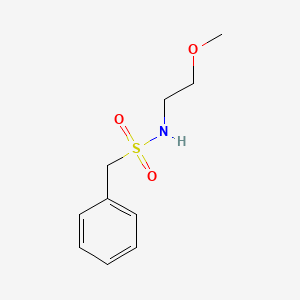
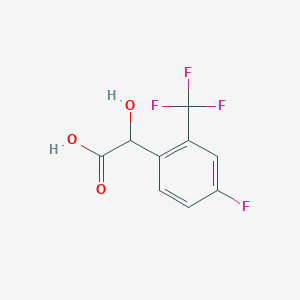
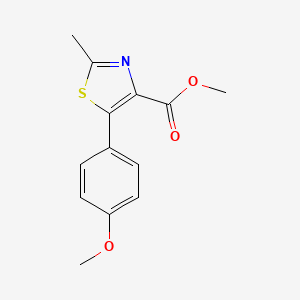
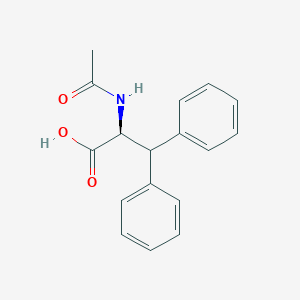
![2'-(Methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8718515.png)
